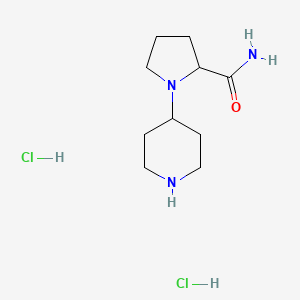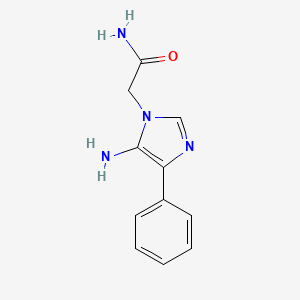
1-(3,4-二氢-2(1H)-异喹啉基)-2-氨基-1-乙酮盐酸盐
描述
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride is a synthetic organic compound with a wide array of potential applications in scientific research and industry. This compound falls into the class of ethanone derivatives, characterized by the presence of an isoquinoline moiety fused with an ethanone framework.
科学研究应用
Chemistry:
Catalysts: : The compound can serve as a ligand in catalytic reactions.
Organic Synthesis: : Utilized as an intermediate in the synthesis of complex organic molecules.
Neuropharmacology: : Investigated for its potential effects on neurotransmitter systems.
Enzyme Inhibition: : Explored as an inhibitor of specific enzymes involved in metabolic pathways.
Drug Development:
Diagnostics: : Utilized in the development of diagnostic tools for certain medical conditions.
Material Science: : Applied in the synthesis of materials with specific electronic or optical properties.
Agriculture: : Investigated for its potential use in the synthesis of agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride typically involves a multi-step process:
Starting Materials: : The process begins with the selection of isoquinoline derivatives and ethanone precursors.
Nucleophilic Addition: : The ethanone precursor undergoes a nucleophilic addition with an amine group, forming an intermediate compound.
Cyclization: : This intermediate is then subjected to cyclization reactions, leading to the formation of the isoquinoline ring structure.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound often involves scalable batch processes or continuous flow systems to enhance yield and purity. Optimized reaction conditions, including temperature control, solvent selection, and reaction times, are crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can convert the isoquinoline moiety to its corresponding tetrahydroisoquinoline form.
Substitution: : The amino group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: : Reagents such as alkyl halides or acyl chlorides are employed for substitution reactions.
Oxidation: : Produces keto or carboxylated isoquinoline derivatives.
Reduction: : Results in tetrahydroisoquinoline derivatives.
Substitution: : Yields various functionalized ethanone compounds.
作用机制
The mechanism of action of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride involves its interaction with molecular targets and pathways. The isoquinoline moiety may interact with neurotransmitter receptors or enzymes, altering their function and leading to the observed biological effects. Additionally, the amino group can form hydrogen bonds with active site residues, influencing enzyme activity.
相似化合物的比较
Unique Features:
Structural Features: : The compound’s unique combination of an isoquinoline ring and an ethanone framework distinguishes it from other ethanone derivatives.
Chemical Reactivity: : Its reactivity in various chemical reactions makes it a versatile intermediate in organic synthesis.
2-Amino-1-phenylethanone hydrochloride: : Another ethanone derivative with similar reactivity but different biological properties.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone: : Lacks the amino group, leading to different chemical and biological behavior.
Isoquinoline derivatives: : A broader class of compounds with the isoquinoline moiety, showcasing diverse chemical properties.
属性
IUPAC Name |
2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHDVLKPPAMZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)
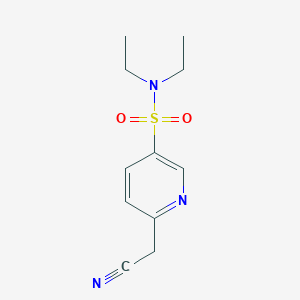
![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)
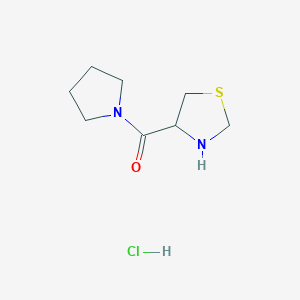
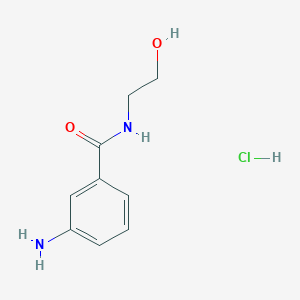

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)
![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)
